2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol
Overview
Description
2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol is an organic compound that belongs to the class of cycloalkanes. This compound is characterized by a heptane backbone with a methyl group at the second position and a phenylcyclohexylamino group at the sixth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Heptane Backbone: Starting with a heptane derivative, a methyl group is introduced at the second position through a Friedel-Crafts alkylation reaction.
Introduction of the Phenylcyclohexylamino Group: The phenylcyclohexylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of a phenylcyclohexylamine with a suitable leaving group on the heptane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenylcyclohexylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcyclohexylamino group can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-[(4-phenylcyclohexyl)amino]hexan-2-ol: Similar structure but with a hexane backbone.
2-Methyl-6-[(4-phenylcyclohexyl)amino]octan-2-ol: Similar structure but with an octane backbone.
2-Methyl-6-[(4-phenylcyclohexyl)amino]pentan-2-ol: Similar structure but with a pentane backbone.
Uniqueness
The uniqueness of 2-Methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol lies in its specific heptane backbone and the positioning of the functional groups. This configuration imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-6-[(4-phenylcyclohexyl)amino]heptan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-16(8-7-15-20(2,3)22)21-19-13-11-18(12-14-19)17-9-5-4-6-10-17/h4-6,9-10,16,18-19,21-22H,7-8,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFADWTCORYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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